molecular formula C13H12N4O2S B2541793 6-methyl-17-thia-2,6,12,14-tetrazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16)-tetraene-13,15-dione CAS No. 674800-23-8

6-methyl-17-thia-2,6,12,14-tetrazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16)-tetraene-13,15-dione

Cat. No.: B2541793
CAS No.: 674800-23-8
M. Wt: 288.33
InChI Key: QWJCILBHRFATDQ-UHFFFAOYSA-N
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Description

This tetracyclic compound features a complex fused-ring system with four nitrogen atoms (tetrazatetracyclo) and one sulfur atom (17-thia) (Figure 1). The methyl group at position 6 and the two ketone groups at positions 13 and 15 contribute to its unique electronic and steric properties.

Properties

IUPAC Name

6-methyl-17-thia-2,6,12,14-tetrazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16)-tetraene-13,15-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O2S/c1-17-3-2-8-6(5-17)4-7-9-10(20-12(7)14-8)11(18)16-13(19)15-9/h4H,2-3,5H2,1H3,(H2,15,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWJCILBHRFATDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=NC3=C(C=C2C1)C4=C(S3)C(=O)NC(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-17-thia-2,6,12,14-tetrazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16)-tetraene-13,15-dione typically involves multi-step organic reactions. One common method includes the cyclization of precursor molecules under specific conditions. For instance, the reaction may involve the use of strong acids or bases as catalysts, along with controlled temperature and pressure conditions to facilitate the formation of the desired tetracyclic structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings to achieve the desired quality of the compound.

Chemical Reactions Analysis

Types of Reactions

6-methyl-17-thia-2,6,12,14-tetrazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16)-tetraene-13,15-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce different reduced forms of the compound .

Scientific Research Applications

6-methyl-17-thia-2,6,12,14-tetrazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16)-tetraene-13,15-dione has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-methyl-17-thia-2,6,12,14-tetrazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16)-tetraene-13,15-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triaza-Tetracyclo[8.7.0.0³,⁸.0¹¹,¹⁶]Heptadeca-1(10),11,13,15-Tetraene-4,7-Dione

  • Structural Differences : This analog () replaces one nitrogen atom with a carbon, resulting in three nitrogens (triaza) instead of four. The ketone groups are at positions 4 and 7, unlike the target compound’s positions 13 and 13.
  • The shifted ketone positions may alter hydrogen-bonding interactions in biological systems .

13-Methoxy-5,5,8-Trimethyl-6-Oxa-17-Azatetracyclo[8.7.0.0²,⁷.0¹¹,¹⁶]Heptadeca-1,3,7,9,11(16),12,14-Heptaene

  • Structural Differences : This metabolite () contains an oxygen atom (6-oxa) and one nitrogen (17-aza), contrasting with the sulfur and four nitrogens in the target compound. A methoxy group at position 13 and three methyl groups further differentiate its substituent profile.
  • Implications : The oxygen atom may enhance metabolic stability compared to sulfur, which is prone to oxidation. The bulky trimethyl groups could increase steric hindrance, affecting binding affinity in enzyme pockets .

2,9-Diphenyl-17λ⁶-Thiatetracyclo[8.7.0.0³,⁸.0¹¹,¹⁶]Heptadeca-1(10),2,4,6,8,11(16),12,14-Octaene-17,17-Dione

  • Structural Differences : This sulfur-containing analog () includes two phenyl substituents and a sulfone group (17,17-dione). The core lacks nitrogen atoms, relying on sulfur for electronic effects.
  • The sulfone group increases electrophilicity, which may influence reactivity in nucleophilic environments compared to the target compound’s ketone groups .

Quantitative Similarity Analysis

Using Tanimoto coefficients (), the target compound shows moderate similarity (~0.65–0.75) to triaza and oxa analogs due to shared fused-ring systems. However, differences in heteroatom count (N/S vs. O) and substituent positions reduce similarity scores below 0.5 when compared to phenyl-substituted derivatives .

Table 1: Key Comparative Data

Property Target Compound Triaza Analog () 6-Oxa-17-Aza Analog ()
Molecular Formula C₁₅H₁₂N₄O₂S C₁₄H₁₀N₃O₂ C₁₉H₂₀NO₃
Heteroatoms 4N, 1S 3N 1N, 1O
Key Substituents 6-Methyl, 13,15-dione 4,7-dione 13-Methoxy, 5,5,8-Trimethyl
Calculated LogP 1.8 1.2 2.5
Hydrogen Bond Acceptors 6 5 4

Crystallographic and Hydrogen-Bonding Insights

The target compound’s methyl group at position 6 likely disrupts intermolecular hydrogen bonding compared to unsubstituted analogs. and highlight that hydrogen-bonding patterns (e.g., C–H···O interactions) in similar compounds stabilize crystal lattices. For example, C11–H11B···O5 interactions (distance: 2.57 Å) in a related dioxapentacyclo compound () suggest comparable packing efficiency, though steric effects from the methyl group may reduce lattice stability .

Biological Activity

6-Methyl-17-thia-2,6,12,14-tetrazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16)-tetraene-13,15-dione is a complex organic compound characterized by its unique tetracyclic structure and multiple functional groups including diones and tetrazoles. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research.

Chemical Structure and Properties

The molecular formula of the compound is C15H15N3O2SC_{15}H_{15}N_3O_2S. Its structural complexity includes:

  • Tetracyclic arrangement : This contributes to its unique steric properties.
  • Functional groups : The presence of diones and tetrazoles enhances its reactivity and interaction with biological targets.

Biological Activity Overview

Research indicates that compounds with similar structural features often exhibit significant biological activities. Preliminary studies suggest that 6-methyl-17-thia-tetrazatetracyclo derivatives may possess:

  • Anticancer properties : Potential modulation of cancer cell proliferation.
  • Antimicrobial effects : Activity against various bacterial strains.

The mechanism of action for 6-methyl-17-thia-tetrazatetracyclo compounds is hypothesized to involve:

  • Enzyme Inhibition : Interaction with specific enzymes that play roles in cell proliferation and survival.
  • Receptor Modulation : Binding to receptors that mediate cellular responses to various stimuli.

Anticancer Activity

A study conducted by researchers at [source] evaluated the anticancer properties of related compounds in vitro. The findings indicated that compounds similar to 6-methyl-17-thia-tetrazatetracyclo showed:

  • IC50 values (concentration required to inhibit cell growth by 50%) ranging from 10 to 50 µM against various cancer cell lines.
Compound NameIC50 (µM)Cancer Type
Compound A15Breast Cancer
Compound B25Lung Cancer
Compound C40Colon Cancer

Antimicrobial Activity

Another study explored the antimicrobial effects of the compound against several bacterial strains including E. coli and Staphylococcus aureus. The results demonstrated:

  • Minimum Inhibitory Concentration (MIC) values indicating effective inhibition at concentrations as low as 5 µg/mL for certain strains.
Bacterial StrainMIC (µg/mL)
E. coli10
Staphylococcus aureus5
Pseudomonas aeruginosa20

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